N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-21(24-19)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOURIQEPKDRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization for Quinazoline Core Formation
The quinazoline scaffold is typically synthesized via cyclization between anthranilic acid derivatives and benzamides. For N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, the 6-methyl group originates from a substituted anthranilic acid (e.g., 5-methyl anthranilic acid), while the 4-phenyl group is introduced via benzamide.
Procedure
Chlorination of Quinazolinone
The 4-oxo group of the quinazolinone is replaced with chlorine to enable subsequent nucleophilic substitution.
Procedure
Amination with 4-Chloroaniline
The chloro group at position 4 is displaced by 4-chloroaniline to introduce the final substituent.
Procedure
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Reactants : 4-Chloro-6-methyl-2-phenylquinazoline (0.5 mol) and 4-chloroaniline are refluxed in ethanol for 1.5–3 hours.
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Workup : The product is precipitated using ice-cold hydrochloric acid, filtered, and recrystallized from methanol.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalysts and Reagents
Spectral Characterization and Analytical Data
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Industrial-Scale Production Considerations
Process Intensification
Cost Efficiency
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Bulk Reagents : POCl3 and benzamide are cost-effective at scale.
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Waste Management : Neutralization of HCl byproducts with sodium bicarbonate minimizes environmental impact.
Challenges and Alternatives
Regioselectivity Issues
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the quinazoline core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chlorine at the para position (as in the target compound) enhances binding through dipole interactions compared to ortho-substituted chlorines (e.g., ). Fluorine in analogs (e.g., ) may improve metabolic stability but reduces lipophilicity.
- Heterocyclic Modifications : Thiophene-methyl groups () introduce steric bulk, which may reduce cell permeability compared to the target compound’s phenyl group.
Key Findings :
- The target compound’s methyl and chlorophenyl groups may enhance selectivity for CLK kinases compared to bulkier analogs (e.g., thiophene derivatives in ).
- Halogen size (Cl vs. F) shows minimal impact on MGL inhibition (), suggesting electronic effects dominate over steric factors.
Physicochemical Properties
Lipophilicity (logP) and molecular weight influence drug-likeness:
Insights :
- Nitro groups () increase polar surface area (PSA), reducing blood-brain barrier penetration.
Biological Activity
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine is a compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant case studies and data tables.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator , impacting cellular pathways related to cell proliferation, apoptosis, and signal transduction. Specifically, it has been investigated for its potential to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways.
Anticancer Activity
Research indicates that this quinazoline derivative exhibits antitumor properties . In vitro studies have demonstrated its effectiveness against several cancer cell lines, including colorectal cancer (HCT-116) and others. The compound's mechanism involves inducing apoptosis through mitochondrial pathways, where it influences the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Induction of apoptosis via mitochondrial stress |
| MCF-7 | 3.5 | Inhibition of cell proliferation |
| A549 | 4.2 | Modulation of signaling pathways |
Antimicrobial Activity
This compound has also shown antimicrobial activity against various bacterial strains. Studies have reported that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Type |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Gram-positive |
| Escherichia coli | 15 µg/mL | Gram-negative |
| Pseudomonas aeruginosa | 20 µg/mL | Gram-negative |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A study evaluated the compound's inhibitory effects on specific enzymes involved in cancer progression. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent in cancer treatment .
- Clinical Trials for Anticancer Use : Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in patients with advanced solid tumors. Early results suggest promising outcomes with manageable side effects, warranting further investigation .
- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, this compound demonstrated superior efficacy against resistant bacterial strains, indicating its potential role in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine, and how can researchers optimize yield and purity?
Methodological Answer: The synthesis of quinazoline derivatives typically involves multi-step reactions. A common approach includes:
Condensation : Reacting substituted acrylamides with thiourea in the presence of a base (e.g., 40% KOH) to form dihydropyrimidin intermediates .
Cyclization : Introducing chlorophenyl and methylphenyl groups via nucleophilic substitution or Suzuki coupling. For example, substituting urea on morpholine or using catalytic conditions to assemble the quinazoline core .
Purification : Chromatography or recrystallization to isolate the target compound.
Q. Optimization Tips :
Q. How should researchers handle and store this compound to maintain stability?
Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis.
- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to light, as quinazolines may undergo photodegradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via NMR or LC-MS to identify degradation products .
Advanced Research Questions
Q. What computational and crystallographic methods are critical for resolving the 3D structure of this compound?
Methodological Answer :
Q. Example Structural Data :
| Parameter | Value (from analogous quinazoline) |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å, °) | a=10.25, b=12.30, c=14.50, β=105.6 |
| R-factor | < 0.05 |
Q. How can QSAR models guide the design of derivatives with enhanced biological activity?
Methodological Answer :
- 3D-QSAR Workflow :
- Data Collection : Assay biological activity (e.g., IC₅₀ values) for a library of derivatives.
- Pharmacophore Mapping : Identify critical substituents (e.g., 4-chlorophenyl enhances target binding; methyl groups influence lipophilicity) .
- Model Validation : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity. For example, morpholinylpropoxy groups in similar compounds improve solubility and bioavailability .
Case Study : A 3D-QSAR model for 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives achieved a cross-validated > 0.6, highlighting the importance of electron-withdrawing substituents at the 6-position .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer :
- Experimental Design :
- Standardize assays (e.g., use identical cell lines, ATP concentration in kinase assays).
- Include positive controls (e.g., gefitinib for EGFR inhibition studies) .
- Data Analysis :
- Perform meta-analysis to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. saline) or incubation time.
- Use statistical tools (e.g., ANOVA with post-hoc tests) to validate significance .
Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?
Methodological Answer :
- In Vitro Assays :
- Mechanistic Studies :
- Perform Western blotting to assess phosphorylation levels of downstream targets (e.g., MAPK/ERK).
- Compare binding affinity via molecular docking (e.g., AutoDock Vina) against known kinase inhibitors .
Q. What analytical techniques confirm the compound’s identity and purity in interdisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
